molecular formula C11H13N5O2 B1668431 (+)-Carbovir CAS No. 124915-24-8

(+)-Carbovir

Cat. No. B1668431
M. Wt: 247.25 g/mol
InChI Key: XSSYCIGJYCVRRK-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Carbovir is a nucleoside analogues in which a methylene group has replaced the oxygen atom of the furanose ring. These analogues have the nucleobase attached at a simple alkyl carbon rather than being part of a hemiaminal ether linkage. As a result, they have increased chemical stability. They also have increased metabolic stability because they are unaffected by phosphorylases and hydrolases that cleave the glycosidic bond between the nucleobase and furanose ring of nucleosides. They retain many of the biological properties of the original nucleosides with respect to recognition by various enzymes and receptors.

Scientific Research Applications

1. Enhancement of Antiviral Potency

McGuigan et al. (2005) explored the application of pronucleotide (ProTide) technology to abacavir, a treatment for HIV, and its relation to carbovir. They found that the ProTide of abacavir significantly increased anti-HIV potency, while the ProTide of carbovir did not show similar enhancement. Interestingly, both abacavir and carbovir's anti-HBV potency improved with ProTide formation. This highlights the potential for targeted chemical modification to enhance the efficacy of antiviral treatments (McGuigan et al., 2005).

2. Electrochemical Study for Detection

Lemoult et al. (2000) conducted a study using square wave voltammetry to understand the electrochemical behavior of anti-HIV drugs, including Carbovir. Their research proposed an electroanalytical technique for determining trace concentrations of Carbovir, contributing to the potential development of sensitive detection methods for this compound (Lemoult et al., 2000).

3. Synthesis of Novel Analogues

Hong (2007) synthesized 2’-methyl carbovir analogues as potential antiviral agents. This study reflects the ongoing efforts to modify carbovir's structure to enhance its antiviral properties, particularly against HIV-1, HSV-1, HSV-2, and HCMV (Hong, 2007).

4. Understanding Drug Resistance Mechanisms

Ray et al. (2002) investigated the molecular mechanism of HIV-1 reverse transcriptase inhibition and drug resistance by carbovir triphosphate. This research is crucial in understanding the efficacy and limitations of carbovir, especially in the context of evolving drug resistance in HIV treatment (Ray et al., 2002).

properties

CAS RN

124915-24-8

Product Name

(+)-Carbovir

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1

InChI Key

XSSYCIGJYCVRRK-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-Carbovir;  L-Carbovir; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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